E-1-(2,4,6-trimethylphenyl)ethanone oxime

Catalog No.
S2744083
CAS No.
22860-01-1
M.F
C11H15NO
M. Wt
177.247
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E-1-(2,4,6-trimethylphenyl)ethanone oxime

CAS Number

22860-01-1

Product Name

E-1-(2,4,6-trimethylphenyl)ethanone oxime

IUPAC Name

(NE)-N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine

Molecular Formula

C11H15NO

Molecular Weight

177.247

InChI

InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3/b12-10+

InChI Key

UIVGQGKUFWHBFI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=NO)C)C

solubility

not available

E-1-(2,4,6-trimethylphenyl)ethanone oxime (CAS: 22860-01-1), commonly referred to as (E)-mesityl methyl ketoxime or (E)-2',4',6'-trimethylacetophenone oxime, is a highly sterically hindered aromatic ketoxime. From a procurement and material-selection perspective, its primary value lies in the extreme steric shielding provided by the ortho-methyl groups on the mesityl ring. This structural feature fundamentally alters its reactivity profile compared to standard acetophenone oximes, suppressing conventional unimolecular Beckmann rearrangements and preventing the rapid hydrolysis of its reduced imine derivatives [1]. Consequently, it is heavily procured as a specialized precursor for oxime sulfonate photoacid generators (PAGs), a model substrate for isolating nitrilium and phenonium intermediates in superacid media, and a stable-metabolite probe in biocatalytic reductase assays [2].

Research Fit

01 Structurally verified orthogonal oxime geometry for coordination studies
02 Stereopure E‑isomer substrate for oxime reductase screening assays
03 Acid‑medium tunable reactivity for Beckmann rearrangement synthesis
04 Validated CYP450 probe for imine‑to‑oxime metabolic shunt tracing

Substituting E-1-(2,4,6-trimethylphenyl)ethanone oxime with unhindered analogs, such as standard acetophenone oxime or 4-methylacetophenone oxime, leads to process failure in specialized applications. In acid-catalyzed environments, unhindered oximes undergo rapid intramolecular Beckmann rearrangement to yield stable amides (e.g., N-phenylacetamide), destroying the opportunity to trap or study reactive nitrilium intermediates [1]. In biological and enzymatic assays, the reduction of unhindered aldoximes or ketoximes yields highly unstable imines that rapidly hydrolyze and oxidize into corresponding acids, eliminating the ability to quantify the primary reduction metabolite [2]. Furthermore, in photochemical syntheses, the lack of the mesityl group's steric and electronic influence removes the thermodynamic driving force required for selective 5-exo radical cation cyclization, resulting in complex mixtures rather than targeted N-oxide heterocycles. Procurement must strictly specify the 2,4,6-trimethyl substitution to ensure pathway control.

Substitution Risk

Non‑mesityl oximes adopt near‑planar conformations, eliminating the orthogonal geometry required for electronic isolation and coordination vector control.
Z‑isomer or mixed E/Z material shows reduced substrate activity toward NADH‑dependent microsomal reductases, compromising assay sensitivity and quantitative reproducibility.
Unsubstituted acetophenone oximes lack the acid‑switching behavior of the mesityl analog, preventing tunable kinetic control in Beckmann synthesis.

Suppression of Intramolecular Amidation via Steric Shielding

The 2,4,6-trimethyl substitution fundamentally alters the Beckmann rearrangement mechanism. While standard acetophenone oxime undergoes a rapid intramolecular rearrangement to N-phenylacetamide, E-1-(2,4,6-trimethylphenyl)ethanone oxime is sterically blocked from this pathway. Instead, isotopic labeling and kinetic studies in >70% sulfuric acid demonstrate that it undergoes exclusively intermolecular oxygen migration via a stabilized phenonium/nitrilium ion intermediate [1].

Evidence DimensionRearrangement Pathway and Intermediate Stability
Target Compound DataExclusive intermolecular migration; allows trapping of stable N-arylnitrilium ions
Comparator Or BaselineAcetophenone oxime (Exclusive intramolecular migration to amide)
Quantified DifferenceComplete pathway divergence (intermolecular vs. intramolecular)
Conditions70-98% H2SO4 or HClO4, kinetic monitoring

Crucial for researchers and chemical engineers procuring a substrate specifically to isolate, study, or react nitrilium intermediates without the interference of rapid amide formation.

Dihedral Angle
Cross‑study comparable
70.8° (mesityl) vs 7.66° (unhindered)
Orthogonal geometry abolishes π‑conjugation
Single‑crystal X‑ray; monoclinic P2₁/c

Post-Reduction Imine Stability in Biocatalytic Assays

In enzymatic reduction assays utilizing liver microsomes or reconstituted CYP2D systems, the stability of the resulting imine is critical for quantification. Unhindered comparators like benzaldoxime yield imines that rapidly hydrolyze and oxidize to benzoic acid. In contrast, the reduction of E-1-(2,4,6-trimethylphenyl)ethanone oxime yields a sterically protected imine that remains stable and detectable in relevant, quantifiable amounts [1].

Evidence DimensionImine Metabolite Detection
Target Compound DataStable, isolable imine detected in high yields post-reduction
Comparator Or BaselineBenzaldoxime (Imine undetectable; rapidly oxidizes to benzoic acid)
Quantified DifferenceComplete preservation of the imine intermediate vs. total degradation
ConditionsAnaerobic/aerobic incubation with pig/human liver microsomes and NADH/NADPH

Enables the accurate quantification of reductase enzyme activity, making this compound the required standard for assays where the primary reduction product must be measured.

Reductase Substrate Rank
Head‑to‑head
Benzamidoxime > (E)‑oxime > (Z)‑oxime
Reported substrate preference; E‑isomer superior
CYP2D system; qualitative rank only

Stereospecific Affinity in Enzymatic Reduction

When procuring 2,4,6-trimethylacetophenone oxime for biocatalytic or metabolic studies, isomeric purity dictates performance. Studies on the oxygen-insensitive enzymatic reduction of oximes to imines demonstrate that the (E)-isomer is a significantly better substrate for microsomal and mitochondrial reductases compared to the (Z)-isomer, yielding higher conversion rates under identical NADH-dependent conditions [1].

Evidence DimensionEnzymatic Conversion Efficiency
Target Compound DataE-isomer (High conversion rate, preferred substrate)
Comparator Or BaselineZ-isomer (Low conversion rate)
Quantified DifferenceSignificant kinetic preference for the E-isomer in reductase active sites
ConditionsReconstituted liver microsomal system (NADH-benzamidoxime reductase)

Justifies the procurement of the stereopure E-isomer over cheaper, mixed E/Z crude batches to ensure reproducibility and maximum signal in biological assays.

Beckmann Rate Switch
Cross‑study comparable
~10³‑fold faster in H₂SO₄ vs CF₃SO₃H
Supports acid‑medium‑dependent rate control
Mesityl‑specific O‑sulfonic acid pathway

Kinetic Control in Photochemical Radical Cation Cyclization

In photo-induced electron transfer (PET) reactions using photosensitizers like 9,10-dicyanoanthracene (DCA), the structural bulk of the mesityl/phenyl derivatives dictates the cyclization pathway. Derivatives of 2',4',6'-trimethylacetophenone oxime exhibit a strong kinetic preference for 5-exo radical cation cyclization over the 6-endo pathway, with the 5-exo transition-state barriers being significantly lower (2.2 to 5.6 kcal/mol) compared to the 6-endo barriers (10.4 to 16.6 kcal/mol) [1].

Evidence DimensionTransition-State Barrier (ΔG‡)
Target Compound Data5-exo cyclization barrier: 2.2 - 5.6 kcal/mol
Comparator Or Baseline6-endo cyclization barrier: 10.4 - 16.6 kcal/mol
Quantified Difference~8-11 kcal/mol kinetic advantage for 5-exo cyclization
ConditionsDensity functional theory modeling of PET-induced cyclization

Ensures predictable, high-yield synthesis of specific 5-membered N-oxide heterocycles rather than generating a mixture of 5- and 6-membered rings during photochemical scale-up.

CYP450 Probe
Cross‑study comparable
Imine → oxime via N‑hydroxylation
Supports pathway‑specific metabolic tracing
Verified in vivo; ¹⁸O₂ incorporation

Model Substrate for Nitrilium Ion Trapping and Mechanistic Studies

Because its steric bulk completely blocks standard intramolecular amidation, this compound is the optimal choice for laboratories studying reactive intermediates in superacid media. It allows for the generation, observation, and intermolecular trapping of phenonium and nitrilium ions that would otherwise be transient and unobservable in unhindered oximes [1].

Stable-Metabolite Probe in Reductase and CYP450 Assays

In pharmacological and toxicological screening, this compound is procured to evaluate the activity of N-hydroxylated functional group reductases (such as mARC or specific CYP isoforms). Its ability to form a sterically protected, hydrolysis-resistant imine allows for precise chromatographic quantification of enzyme activity, a feat impossible with standard aldoximes [3].

Precursor for Oxime Sulfonate Photoacid Generators (PAGs)

In the formulation of chemically amplified photoresists for semiconductor manufacturing, this compound serves as a highly stable backbone for synthesizing oxime sulfonate PAGs. The bulky mesityl group provides superior thermal stability to the unexposed resist and helps limit the diffusion of the generated acid, resulting in higher resolution patterning compared to unhindered aliphatic or simple aromatic oxime sulfonates [4].

Starting Material for Isoindole N-Oxide Photochemical Synthesis

For synthetic groups developing novel heterocyclic libraries, this compound is the preferred starting material for photo-oxidative cyclization. Its specific electronic and steric profile thermodynamically drives the reaction toward selective 5-exo radical cation cyclization, ensuring high-purity yields of substituted isoindole N-oxides [2].

Application Fit

Application
Selection Property
Validation Focus
Metal coordination studies
Orthogonal oxime geometry
X‑ray conformer verification
Oxime reductase screening
E‑isomer substrate preference
Isomeric purity confirmation
Beckmann rearrangement synthesis
Acid‑medium‑dependent rate control
Reaction‑medium optimization
CYP450 metabolic pathway tracing
Imine‑to‑oxime shunt biomarker
Metabolic pathway specificity validation

XLogP3

3

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